Differentiation by Hydroxyl Group Position: 6-OH vs. 5-OH Analog
A direct structural comparison confirms that 1025782-34-6 features a hydroxyl group at the 6-position of the piperidine ring, creating a 1,3-relationship with the (2S)-carboxylate. Its closest commercial analog, 1-tert-butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 227758-96-5), contains the hydroxyl group at the 5-position. This positional difference is confirmed by distinct InChIKey identifiers (RNMVWSAJMIKMDY-DTWKUNHWSA-N for the 6-OH vs. SCKQPFVBRJQINF-BDAKNGLRSA-N for the 5-OH), representing unique connectivity and stereochemistry [1]. While both share identical physicochemical descriptors (XLogP3-AA = 0.9, Molecular Weight = 259.30 g/mol, H-Bond donors = 1, H-Bond acceptors = 5, Rotatable bonds = 4), the divergent hydroxyl placement leads to different reactivities and synthetic outcomes [2].
| Evidence Dimension | Molecular Topology & Identity |
|---|---|
| Target Compound Data | Hydroxyl group at the 6-position; InChIKey: RNMVWSAJMIKMDY-DTWKUNHWSA-N |
| Comparator Or Baseline | 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 227758-96-5); InChIKey: SCKQPFVBRJQINF-BDAKNGLRSA-N |
| Quantified Difference | Distinct connectivity; positional isomer with hydroxyl group at 5-position vs. 6-position |
| Conditions | Structural comparison via PubChem and vendor databases |
Why This Matters
Procurement of the wrong positional isomer (5-OH) will derail synthetic routes designed for 6-hydroxy substitution, leading to regioisomeric impurities and failure to replicate published SAR.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56605015, 1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate. Accessed 2026-04-30. View Source
- [2] Kuujia. Product Page for O1-tert-butyl O2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 227758-96-5). Accessed 2026-04-30. View Source
